1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative featuring a benzo[b]thiophene core, a 2-hydroxypropyl chain, and a 2,3-dimethoxyphenyl group. The benzo[b]thiophene moiety is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in anticancer agents . The urea linkage (-NH-C(=O)-NH-) provides hydrogen-bonding capacity, which may enhance target binding affinity compared to non-polar functional groups.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-20(24,17-11-13-7-4-5-10-16(13)27-17)12-21-19(23)22-14-8-6-9-15(25-2)18(14)26-3/h4-11,24H,12H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOOIUZCBKKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Hydroxypropyl Group: This step often involves the use of epoxides or halohydrins under basic conditions to introduce the hydroxypropyl group.
Coupling with Dimethoxyphenyl Urea: The final step involves the coupling of the benzo[b]thiophene derivative with 2,3-dimethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules could be studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and dimethoxyphenyl groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzo[b]thiophene derivatives, many of which exhibit anticancer activity. Below is a detailed comparison with key analogs:
Structural Features
Key Observations :
- The target compound’s urea group distinguishes it from acrylonitrile (31) and tetrazole (I) analogs, which may alter hydrogen-bonding interactions with biological targets.
- Unlike tetrahydrobenzo[b]thiophene derivatives (e.g., 7a), the aromatic benzo[b]thiophene core in the target compound may enhance planar stacking interactions with cellular targets like tubulin .
Pharmacological Activity
Key Observations :
- Acrylonitrile analogs (e.g., 31) exhibit sub-100 nM GI₅₀ values , attributed to their planar structure and methoxy group placement, which mimic combretastatin-like tubulin inhibition .
- The target compound’s urea group may improve solubility and binding specificity compared to acrylonitrile or tetrazole derivatives, though direct activity data is lacking.
Physicochemical and Crystallographic Insights
- The target compound’s 2-hydroxypropyl group may introduce conformational flexibility, reducing planarity but enabling novel interactions.
- Hydrogen Bonding : Urea derivatives (e.g., 7a) form extensive hydrogen-bonded networks, a feature shared with the target compound. This contrasts with acrylonitrile analogs, which rely on weaker van der Waals interactions .
Mechanism of Action
While the target compound’s exact mechanism is uncharacterized, structurally related benzo[b]thiophene derivatives inhibit tubulin polymerization or interact with P-glycoprotein (P-gp) efflux pumps . The 2,3-dimethoxyphenyl group may optimize interactions with tubulin’s colchicine-binding site, similar to compound 31 . The urea moiety could further stabilize these interactions via hydrogen bonding, a hypothesis supported by crystallographic studies of related urea derivatives .
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structural features, including a benzo[b]thiophene moiety and a dimethoxyphenyl group, suggest significant potential for diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The presence of the benzo[b]thiophene core is notable for its contributions to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2034605-10-0 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of benzo[b]thiophenes with hydroxypropyl and dimethoxyphenyl isocyanates under controlled conditions. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that urea derivatives can effectively inhibit the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are critical for cell proliferation and survival .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar urea derivatives have been tested against antibiotic-resistant strains, demonstrating efficacy in inhibiting bacterial growth. This activity is particularly important in the context of rising antibiotic resistance .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could also bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antiproliferative Studies : A study evaluated various urea derivatives against cancer cell lines, revealing that certain modifications led to enhanced potency compared to standard treatments .
- Antimicrobial Testing : Another investigation assessed the efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria, finding promising results that warrant further exploration .
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Step | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | AuCl(PPh₃) | DCM | 25 | 78 |
| Hydroxypropyl Addition | K₂CO₃ | DMF | 80 | 65 |
| Urea Coupling | EDC/HOBt | THF | RT | 82 |
How is the structural integrity of this compound validated in academic research?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 160–165 ppm for urea carbonyl), FT-IR (C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₀H₂₁N₂O₄S; [M+H]⁺ calc. 385.12, observed 385.11) .
- X-ray Crystallography (if crystals obtained): Resolves stereochemistry and hydrogen-bonding networks .
What preliminary assays are used to screen its biological activity?
Methodological Answer:
- In Vitro Testing :
- Enzyme Inhibition : Kinase assays (e.g., EGFR tyrosine kinase) with IC₅₀ determination via fluorescence polarization .
- Antimicrobial Screening : Broth microdilution (MIC values against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
Advanced Research Questions
How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Methodological Answer:
- SAR Studies : Compare dimethoxy (target compound) vs. trifluoromethyl () or methoxybenzyl () derivatives.
- Key Findings :
- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility and receptor binding affinity .
- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce cellular uptake .
Q. Table 2: Bioactivity vs. Substituents
| Substituent | EGFR IC₅₀ (nM) | MIC (μg/mL, S. aureus) |
|---|---|---|
| 2,3-OCH₃ | 12.3 | 8.5 |
| 2-CF₃ | 18.7 | 32.0 |
| 4-OCH₂Ph | 25.1 | 16.4 |
What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Predict binding modes to EGFR (PDB: 1M17) using AutoDock Vina. The urea carbonyl forms hydrogen bonds with Lys721 .
- Kinetic Studies : Surface plasmon resonance (SPR) reveals slow dissociation rates (kₒff = 0.002 s⁻¹), suggesting prolonged target engagement .
How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Standardization :
- Use uniform cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin).
- Validate enzyme batches (e.g., commercial vs. recombinant EGFR) .
- Statistical Analysis : Apply ANOVA to compare inter-lab variability (p < 0.05 threshold) .
What methodologies assess its environmental stability and degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
